Ethyl morpholin-4-yl(oxo)acetate
Overview
Description
Ethyl morpholin-4-yl(oxo)acetate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is known for its versatile applications in various fields, including organic chemistry, material science, and drug synthesis. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl morpholin-4-yl(oxo)acetate can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Ethyl morpholin-4-yl(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed: The major products formed from these reactions include various morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Ethyl morpholin-4-yl(oxo)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl morpholin-4-yl(oxo)acetate involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes at the molecular level .
Comparison with Similar Compounds
Ethyl morpholin-4-yl(oxo)acetate can be compared with other similar compounds, such as:
Morpholine: A simpler analog without the ethyl ester group, used in the synthesis of pharmaceuticals and agrochemicals.
Ethyl 2-morpholinoacetate: A related compound with a similar structure but different functional groups, used in organic synthesis.
2-Morpholinone: A lactam derivative of morpholine, employed in the synthesis of heterocyclic compounds.
Uniqueness: this compound stands out due to its unique combination of the morpholine ring and the ethyl ester group, providing distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-2-13-8(11)7(10)9-3-5-12-6-4-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBZMGEGJKXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304407 | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20943-61-7 | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20943-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α-oxo-4-morpholineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.